

(4-Pyridyl)acetone: A Technical Guide on Functional Groups and Molecular Reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Pyridyl)acetone

Cat. No.: B155274

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **(4-Pyridyl)acetone**, a key intermediate in pharmaceutical synthesis, most notably for the cardiac drug Milrinone.^[1] ^[2]^[3] It details the molecule's core functional groups—a pyridine ring and a ketone moiety—and explores their distinct contributions to its overall molecular reactivity. The guide summarizes key physicochemical and spectroscopic data, outlines prevalent reaction mechanisms, and provides a detailed experimental protocol for its synthesis. This whitepaper serves as a critical resource for professionals engaged in organic synthesis and drug development, offering in-depth insights into the chemical behavior and synthetic utility of **(4-Pyridyl)acetone**.

Molecular Structure and Functional Groups

(4-Pyridyl)acetone, with the chemical formula C₈H₉NO, is a heterocyclic compound featuring two primary functional groups that dictate its chemical properties: a 4-substituted pyridine ring and a ketone group.^[4] This unique combination imparts a dual reactivity profile to the molecule.

- Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom's lone pair of electrons is not delocalized within the aromatic π -system, rendering the ring basic, similar to a tertiary amine.^[5] This basicity allows for protonation and coordination with Lewis acids. The electron-withdrawing nature of the nitrogen atom

deactivates the ring towards electrophilic substitution (which occurs sluggishly at the 3-position) and activates it for nucleophilic substitution, particularly at the 2- and 4-positions.[5]

- Ketone Group: The acetone moiety provides a reactive carbonyl group and acidic α -hydrogens on the adjacent methylene group. The carbonyl carbon is an electrophilic center susceptible to nucleophilic attack, while the α -hydrogens can be abstracted by a base to form a resonance-stabilized enolate anion.[6]

Caption: Core functional groups of the **(4-Pyridyl)acetone** molecule.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **(4-Pyridyl)acetone** are crucial for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	6304-16-1	[4][7]
Molecular Formula	C ₈ H ₉ NO	[3][7]
Molecular Weight	135.16 g/mol	[3][7]
Appearance	Light yellow to brown liquid/oil	[1][3]
Boiling Point	130-132°C / 1.5 kPa; 232.5°C / 760 mmHg	[1]
Melting Point	13°C	[3]
Solubility	Slightly soluble in water; Soluble in chloroform, ethyl acetate, methanol	[1][3]

Table 2: Spectroscopic Data Summary

Spectroscopy	Characteristic Signals
FT-IR (Infrared)	Strong C=O stretch (~1715-1725 cm ⁻¹); C=N and C=C stretches of pyridine ring (~1590-1610 cm ⁻¹); C-H stretches.[8][9]
¹ H NMR	Signals for pyridine ring protons (typically two doublets in the aromatic region); Singlet for the methyl (CH ₃) group; Singlet for the methylene (CH ₂) group.
¹³ C NMR	Signal for carbonyl carbon (>200 ppm); Signals for pyridine ring carbons; Signals for methyl and methylene carbons.
Mass Spectrometry	Molecular ion peak (M ⁺) corresponding to the molecular weight (135.16).

Note: Specific peak values can be found in spectral databases such as the AIST Spectral Database for Organic Compounds (SDBS).[9]
[10]

Molecular Reactivity

The reactivity of **(4-Pyridyl)acetone** is a composite of its constituent functional groups, allowing for a diverse range of chemical transformations.

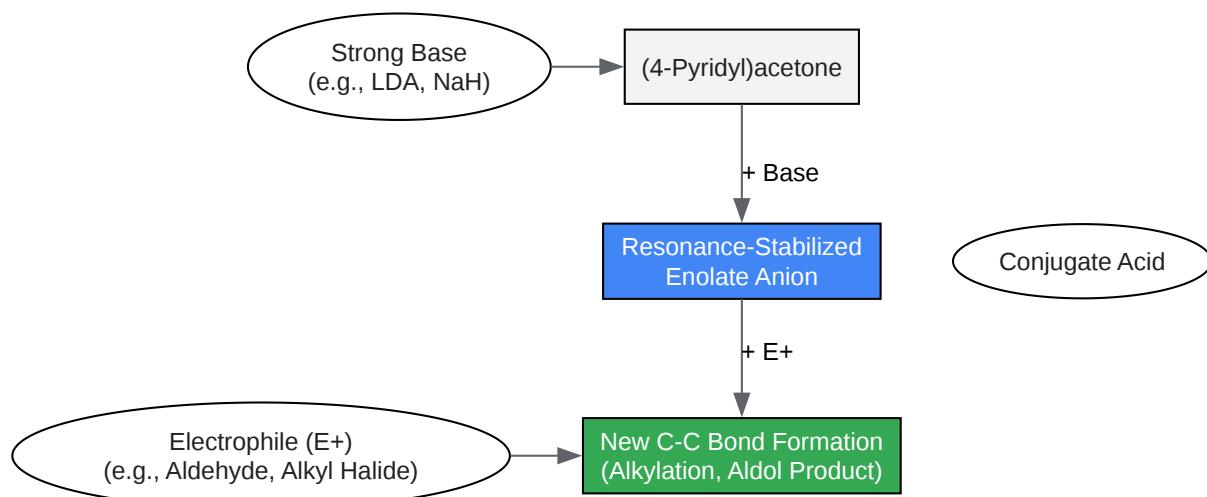
Reactivity involving the Pyridine Ring

The nitrogen atom of the pyridine ring acts as a base or a nucleophile. It readily reacts with acids to form pyridinium salts and coordinates with Lewis acids and transition metals.[5][11] This coordination can, in turn, activate the ketone's carbonyl group toward nucleophilic attack.
[12]

Reactivity involving the Ketone Group

The ketone functionality is the primary site for reactions that build molecular complexity.

The methylene (CH_2) protons adjacent to the carbonyl group are acidic ($\text{pK}_a \sim 19-20$) and can be removed by a strong base (e.g., LDA, alkoxides) to form a resonance-stabilized enolate.^[6] This enolate is a potent carbon-based nucleophile.

[Click to download full resolution via product page](#)

Caption: Logical workflow for enolate formation and subsequent reaction.

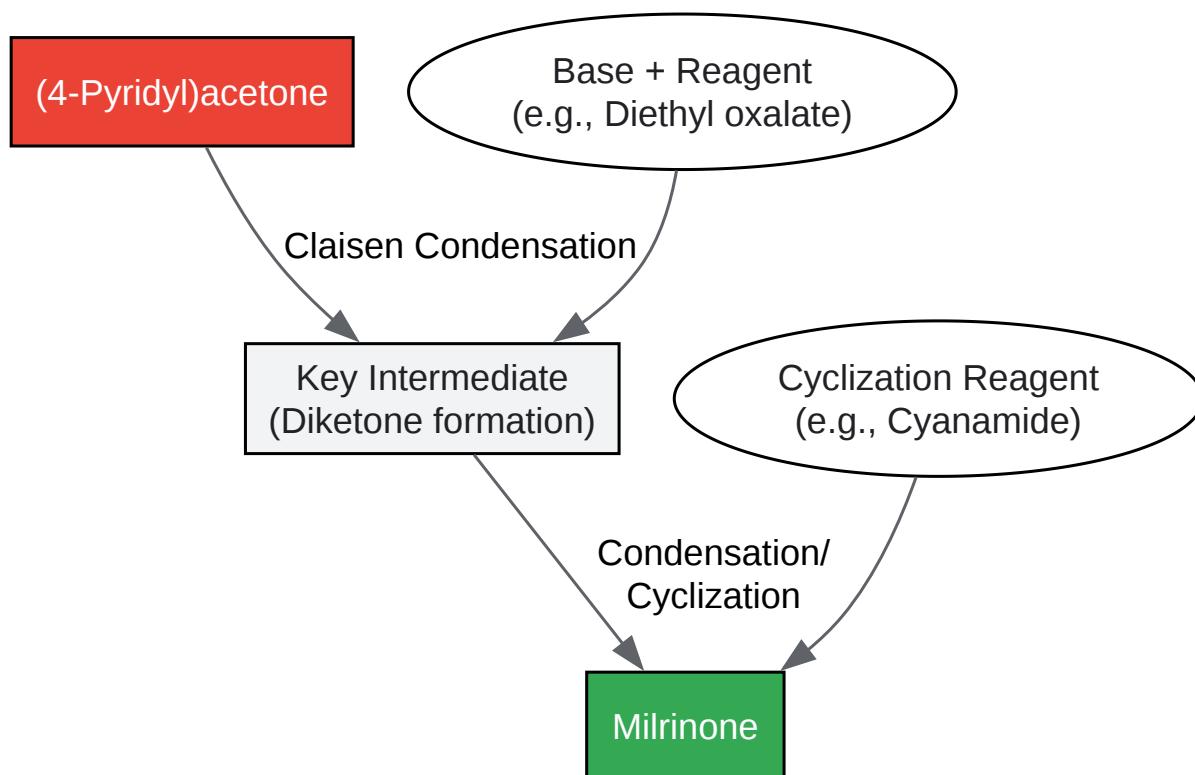
Once formed, the enolate of **(4-Pyridyl)acetone** can participate in several crucial C-C bond-forming reactions:

- **Alkylation:** The enolate can react with alkyl halides in an S_N2 reaction to form a new C-C bond at the α -position.[6][13]
- **Aldol and Claisen-Schmidt Condensations:** The enolate can attack aldehydes or ketones to form β -hydroxy carbonyl compounds (Aldol addition).[14] With aromatic aldehydes, this often proceeds to a condensation product, an α,β -unsaturated ketone, via the Claisen-Schmidt reaction.[14]

The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. In the presence of metal ions that coordinate to the pyridine nitrogen and/or carbonyl oxygen, the electrophilicity of the carbonyl carbon is enhanced.[12] This facilitates the addition of weak nucleophiles like water or alcohols to form gem-diols or hemiacetals, respectively.[11][12]

Application in Synthesis: The Milrinone Pathway

A primary application of **(4-Pyridyl)acetone** is as a key starting material for the synthesis of Milrinone, a phosphodiesterase 3 inhibitor used to treat heart failure.[2][3] The synthesis leverages the reactivity of the enolate derived from **(4-Pyridyl)acetone**.



[Click to download full resolution via product page](#)

Caption: Simplified synthetic pathway from **(4-Pyridyl)acetone** to Milrinone.

Experimental Protocols

Several methods for the synthesis of **(4-Pyridyl)acetone** have been reported.[2][15] The following protocol is based on the reaction of 4-methylpyridine with acetyl chloride.[16]

Synthesis of 1-(4-pyridyl)-2-propanone

- Materials and Equipment:

- 1000 mL three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice water bath
- 4-methylpyridine (93.0g, 1.0 mol)
- Chloroform (500 mL)
- Acetyl chloride (80.0g, 1.0 mol)
- Saturated aqueous sodium carbonate solution
- 30 wt% aqueous sodium hydroxide solution (133.4g, 1.0 mol NaOH)
- Anhydrous sodium sulfate
- Rotary evaporator
- Vacuum distillation apparatus

- Procedure:

- To a 1000 mL three-neck flask equipped with a stirrer, add 4-methylpyridine (93.0 g) and chloroform (500 mL).
- Cool the flask in an ice water bath.

- Slowly add acetyl chloride (80.0 g) dropwise from a dropping funnel, maintaining the internal reaction temperature below 35°C.
- After the addition is complete, remove the ice bath and allow the mixture to warm to 30°C. Continue stirring at this temperature for 2 hours.
- Upon reaction completion, cool the flask again in an ice bath. Carefully add saturated aqueous sodium carbonate solution dropwise to adjust the pH of the mixture to between 5 and 7.
- Add 30 wt% sodium hydroxide solution (133.4 g) and stir the mixture at 30°C for 2 hours.
- Transfer the mixture to a separatory funnel and allow the layers to separate. Remove and discard the aqueous layer.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the chloroform solvent.
- Purify the resulting residue by vacuum distillation, collecting the fraction at 100-105°C / 200 kPa to yield 1-(4-pyridyl)-2-propanone as a yellow liquid.[16]

Disclaimer: All experimental procedures should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Pyridyl acetone | 6304-16-1 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbino.com [nbino.com]

- 4. guidechem.com [guidechem.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CN103848779A - Preparation method of 1-(4-pyridyl) acetone - Google Patents [patents.google.com]
- 16. 4-Pyridyl acetone synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [(4-Pyridyl)acetone: A Technical Guide on Functional Groups and Molecular Reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155274#4-pyridyl-acetone-functional-groups-and-molecular-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com